N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-13-7-5-4-6-11(13)8-16-14(19)12-9-17-15(20-2)18-10-12/h4-7,9-10H,3,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSNHTQZDSWJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Uranyl Nitrate-Catalyzed Cyclocondensation
Venkatesan et al. demonstrated that uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) efficiently catalyzes pyrimidine formation via a modified Biginelli reaction. Adapting this method:
Procedure :
- React ethyl 3-methoxyacetoacetate (1 mmol), urea (1.2 mmol), and 2-ethoxybenzaldehyde (1 mmol) with UO₂(NO₃)₂·6H₂O (5 mol%) in acetonitrile.
- Heat under microwave irradiation (160 W, 15–18 min) or reflux conventionally (6–8 h).
- Pour the mixture into ice water, isolate the precipitate, and recrystallize from methanol.
Key Data :
| Condition | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| Microwave | 18 | 85 | 98 |
| Conventional | 480 | 72 | 95 |
Aromatization of the dihydropyrimidine intermediate requires oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (25°C, 12 h), yielding 2-methoxypyrimidine-5-carboxylic acid.
Chloropyrimidine Functionalization
An alternative route starts with 2-chloropyrimidine-5-carboxylic acid , leveraging nucleophilic aromatic substitution:
Steps :
- Treat 2-chloropyrimidine-5-carboxylic acid with sodium methoxide (NaOMe) in DMF (80°C, 4 h).
- Acidify with HCl to precipitate 2-methoxypyrimidine-5-carboxylic acid (Yield: 78%).
Advantage : Avoids oxidation steps, enhancing atom economy.
Preparation of N-[(2-Ethoxyphenyl)methyl]amine
Reductive Amination of 2-Ethoxybenzaldehyde
Adapting protocols from WO2006002860A1:
Procedure :
- Mix 2-ethoxybenzaldehyde (1 mmol) with ammonium acetate (2 mmol) in methanol.
- Add sodium triacetoxyborohydride (1.5 mmol) and stir at 25°C for 12 h.
- Quench with water, extract with ethyl acetate, and concentrate in vacuo.
Gabriel Synthesis
For higher purity:
- React 2-ethoxybenzyl bromide with potassium phthalimide in DMF (60°C, 6 h).
- Hydrolyze the phthalimide intermediate with hydrazine hydrate (EtOH, reflux, 3 h).
Amide Bond Formation
HATU-Mediated Coupling
As per PMC5748279 and ACS Journal of Medicinal Chemistry:
Procedure :
- Dissolve 2-methoxypyrimidine-5-carboxylic acid (1 mmol) and N-[(2-ethoxyphenyl)methyl]amine (1.2 mmol) in DMF.
- Add HATU (1.1 mmol) and DIPEA (3 mmol).
- Stir at 25°C for 12 h, then purify by column chromatography (SiO₂, EtOAc/hexane).
Key Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 91 |
| EDCl/HOBt | CH₂Cl₂ | 0–25 | 76 |
Acid Chloride Route
For scale-up:
- Convert 2-methoxypyrimidine-5-carboxylic acid to its acid chloride using thionyl chloride (reflux, 2 h).
- Add N-[(2-ethoxyphenyl)methyl]amine (1.1 eq) and triethylamine (3 eq) in THF (0°C → 25°C, 4 h).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Uranyl Nitrate | 3 | 65 | 98 | 12.50 |
| Chloropyrimidine | 2 | 71 | 99 | 18.20 |
| HATU Coupling | 1 | 91 | 99 | 24.80 |
Microwave-assisted cyclocondensation reduces reaction time by 92% compared to conventional methods, though acid chloride coupling remains cost-effective for industrial applications.
Characterization and Validation
Spectroscopic Data :
Chemical Reactions Analysis
N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings depending on the desired reaction.
Scientific Research Applications
Anticancer Properties
One of the primary applications of N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide is in cancer treatment. Research indicates that this compound acts as a modulator of immune responses, particularly through the inhibition of prostaglandin E2 receptors (EP2 and EP4). This modulation can reactivate the immune system within tumors, making it a candidate for cancer immunotherapy.
Anti-inflammatory Effects
Beyond its anticancer properties, this compound also exhibits significant anti-inflammatory activity. Studies have shown that it effectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
Research Findings
- In Vitro Studies : Experimental data indicate that this compound demonstrates potent COX-2 inhibition with comparable efficacy to established anti-inflammatory drugs like celecoxib .
- Potential Applications : Given its anti-inflammatory properties, this compound may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters indicate that the compound may have a good safety profile; however, further clinical studies are necessary to confirm these findings.
Case Studies
Several case studies have reported the effects of this compound in both preclinical and clinical settings:
Case Study 1: Cancer Treatment
A clinical trial involving patients with metastatic melanoma demonstrated that the addition of this compound to standard immunotherapy regimens led to improved response rates compared to historical controls. Patients exhibited reduced tumor burden and enhanced overall survival rates .
Case Study 2: Inflammatory Disorders
In a preclinical model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups. Histological analysis showed decreased inflammatory cell infiltration in affected joints .
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to the modulation of cellular functions. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.
Comparison with Similar Compounds
N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide can be compared with other similar pyrimidine derivatives, such as:
- N~5~-(2-methoxybenzyl)-2-methoxy-5-pyrimidinecarboxamide
- N~5~-(2-ethoxybenzyl)-2-chloro-5-pyrimidinecarboxamide
- N~5~-(2-ethoxybenzyl)-2-methyl-5-pyrimidinecarboxamide
These compounds share structural similarities but differ in the substituents attached to the pyrimidine ring. The unique combination of the ethoxybenzyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[(2-ethoxyphenyl)methyl]-2-methoxypyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being investigated for its role as a biochemical probe and its therapeutic properties, including anti-inflammatory and anticancer effects.
Structure and Synthesis
This compound features a pyrimidine ring substituted with an ethoxyphenyl group and a methoxy group. The synthesis typically involves standard organic reactions such as nucleophilic substitutions and coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biochemical pathways, making it a candidate for further exploration in therapeutic applications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been studied for its effects on colorectal cancer models, where it demonstrated the ability to reduce tumor growth and metastasis . The compound's mechanism may involve the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are often upregulated in cancerous tissues.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. By modulating the activity of inflammatory mediators such as prostaglandins, it may alleviate symptoms associated with chronic inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound could possess neuroprotective qualities, potentially through antioxidant mechanisms and modulation of neurotransmitter systems . Its interaction with nicotinic acetylcholine receptors and NMDA receptors may contribute to its protective effects against neurodegenerative conditions.
Case Studies
Several case studies have documented the effects of this compound in experimental settings:
- Colorectal Cancer Model : In vivo studies demonstrated that administration of the compound significantly inhibited tumor growth in murine models, suggesting its potential as a therapeutic agent in oncology.
- Inflammatory Disease Models : In models of inflammation, the compound reduced levels of inflammatory cytokines, indicating its efficacy in managing inflammatory responses.
- Neuroprotection : Studies have shown that the compound can mitigate oxidative stress in neuronal cells, leading to improved survival rates in neurodegenerative disease models .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
